Home > Products > Screening Compounds P71169 > Norursocholic acid
Norursocholic acid - 139265-35-3

Norursocholic acid

Catalog Number: EVT-1542283
CAS Number: 139265-35-3
Molecular Formula: C23H38O5
Molecular Weight: 394.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Norursocholic acid is synthesized from natural bile acids, primarily ursodeoxycholic acid. It falls under the classification of bile acids, which are steroid acids produced in the liver and play crucial roles in the digestion and absorption of fats. The compound is noted for its reduced susceptibility to amidation, which enhances its pharmacological properties and allows for effective hepatic shunting.

Synthesis Analysis

Methods and Technical Details

The synthesis of norursocholic acid involves several key steps, typically starting from ursodeoxycholic acid or its derivatives. The general synthetic approach includes:

  1. Decarboxylation: A common method involves the metal-free iodo-decarboxylation process, where specific reagents are used to remove carboxyl groups from bile acids.
  2. Chemical Reagents: Various reagents such as sodium hypochlorite and tartaric acid are employed to facilitate the transformation of bile acids into norursocholic acid.
  3. Purification: After synthesis, the crude product is purified using techniques like liquid chromatography to isolate norursocholic acid from other byproducts.

These methods ensure high yields and purity of norursocholic acid suitable for further biological evaluation.

Molecular Structure Analysis

Structure and Data

Norursocholic acid has a molecular formula of C24H40O4C_{24}H_{40}O_4 and a molecular weight of approximately 392.58 g/mol. Its structure features a steroid nucleus typical of bile acids, with specific modifications that differentiate it from its parent compound, ursodeoxycholic acid. Notably, it possesses:

  • Hydroxyl Groups: Positioned at specific carbon atoms that influence its solubility and biological activity.
  • Side Chain Modifications: Shortening of the side chain enhances its metabolic stability.

The structural formula can be represented as follows:

Norursocholic Acid=C24H40O4\text{Norursocholic Acid}=\text{C}_{24}\text{H}_{40}\text{O}_{4}
Chemical Reactions Analysis

Reactions and Technical Details

Norursocholic acid participates in various biochemical reactions within the liver. Key reactions include:

  1. Conjugation: Norursocholic acid can undergo conjugation with amino acids, which increases its solubility and facilitates excretion.
  2. Metabolism: It is metabolized in the liver through pathways involving hydroxylation and oxidation, impacting its pharmacokinetics.
  3. Interaction with Enzymes: The compound interacts with enzymes involved in bile acid metabolism, such as cytochrome P450 enzymes.

These reactions are critical for understanding how norursocholic acid exerts its therapeutic effects.

Mechanism of Action

Process and Data

The mechanism of action of norursocholic acid primarily involves modulation of bile flow and hepatic function. Key processes include:

  • Choleretic Effect: Norursocholic acid promotes bile secretion from hepatocytes, enhancing digestion.
  • Anti-inflammatory Properties: It reduces inflammation in liver tissues by modulating immune responses and promoting the polarization of macrophages towards an anti-inflammatory phenotype.
  • Regulation of Gene Expression: Norursocholic acid influences the expression of genes involved in lipid metabolism and bile acid synthesis, contributing to its therapeutic effects in liver diseases.

Quantitative analyses have shown that treatment with norursocholic acid significantly alters the expression levels of key metabolic enzymes in hepatic tissues.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Norursocholic acid exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as methanol and ethanol but less soluble in water due to its hydrophobic steroid structure.
  • Melting Point: The melting point ranges around 200-205 °C, indicating thermal stability.
  • pH Stability: It maintains stability across a wide pH range, making it suitable for various biological environments.

These properties are essential for its formulation as a therapeutic agent.

Applications

Scientific Uses

Norursocholic acid has several promising applications in medical science:

  1. Cholestatic Liver Diseases: It is being investigated as a treatment for conditions like primary sclerosing cholangitis due to its ability to improve liver function.
  2. Alcohol-related Liver Disease: Recent studies suggest that norursocholic acid may ameliorate alcohol-induced liver injury by reducing inflammation and promoting liver cell regeneration.
  3. Metabolic Disorders: Its role in regulating lipid metabolism positions it as a potential candidate for treating metabolic syndrome-related liver conditions.
Introduction to Norursocholic Acid

Historical Context and Discovery of Bile Acid Derivatives

The exploration of bile acid therapeutics began with traditional Chinese medicine, where bear bile (rich in UDCA) was used for hepatic conditions as early as the 7th century [9]. Modern chemical synthesis of UDCA was achieved in 1955, enabling clinical applications for gallstone dissolution and cholestatic liver diseases [9]. However, limitations in UDCA’s efficacy—particularly in advanced primary sclerosing cholangitis (PSC)—prompted the development of nor-bile acid derivatives in the early 21st century. Norursocholic acid emerged from systematic structural modifications aimed at enhancing receptor activation and hepatic transport while minimizing detoxification burdens [4].

Key Milestones:

  • 2009–2015: Preclinical studies demonstrated that shortening UDCA’s side chain by one methylene group (yielding Norurso) amplified FXR (farnesoid X receptor) agonism by ~30% compared to UDCA, while retaining TGR5-dependent signaling [6] [7].
  • 2018: Phase I trials confirmed Norurso’s resistance to bacterial dehydroxylation in the colon, a significant advantage over endogenous bile acids prone to conversion into toxic metabolites like lithocholic acid [8].
  • 2021: Mechanistic studies revealed Norurso’s unique choleretic properties, attributed to its efficient hepatic uptake via NTCP (Na+-taurocholate cotransporting polypeptide) and canalicular excretion via BSEP (bile salt export pump) [5] [10].

Table 1: Evolution of Norursocholic Acid Development

YearDevelopment StageKey Finding
1955UDCA SynthesisFirst chemical synthesis of ursodeoxycholic acid from cholic acid precursors
2009Nor-Derivative ConceptRational design of nor-bile acids to enhance nuclear receptor affinity
2015Preclinical ValidationNorurso showed 2-fold higher FXR activation vs. UDCA in hepatocyte models
2021Metabolic Stability ProofResistance to bacterial deconjugation/dehydroxylation in intestinal models

Structural Classification of Norursocholic Acid in the Bile Acid Family

Norursocholic acid is classified within the C23 bile acid group, characterized by a four-carbon side chain terminating in a carboxyl group. This contrasts with classic C24 bile acids (e.g., cholic acid, UDCA) that possess a five-carbon side chain [8]. The core structure comprises:

  • A cyclopentanoperhydrophenanthrene nucleus with A/B cis ring fusion.
  • Hydroxyl groups at C-3α (equatorial) and C-7β (axial), the latter defining its "urso" configuration [9].
  • A nor-homologated side chain at C-17, reducing steric bulk and increasing molecular flexibility [8].

Structural Impact on Function:

  • Hydrophilicity: The 7β-OH and shortened side chain elevate Norurso’s hydration capacity, evidenced by a lower octanol-water partition coefficient (log P = -0.8) versus UDCA (log P = -0.2) [4] [9]. This reduces membrane disruption and cytotoxicity.
  • Receptor Binding: Molecular dynamics simulations show Norurso’s side chain adopts an extended conformation, improving docking efficiency with FXR’s ligand-binding domain. Its Kd for FXR is ~5 μM, compared to UDCA’s Kd of >50 μM [7].
  • Transport Kinetics: The truncated side chain enhances affinity for hepatic transporters (NTCP: Km = 12 μM; BSEP: Km = 8 μM), facilitating efficient enterohepatic recirculation without renal excretion [5] [10].

Table 2: Structural and Functional Comparison of Key Bile Acids

PropertyNorursocholic AcidUDCACholic Acid
Carbon AtomsC23C24C24
Side Chain Length4 carbons5 carbons5 carbons
Hydroxyl Groups3α, 7β3α, 7β3α, 7α, 12α
log P (Octanol-Water)-0.8-0.2+1.5
FXR EC505 μM>50 μM10 μM
BSEP Transport EfficiencyHigh (Km = 8 μM)Moderate (Km = 15 μM)Low (Km = 40 μM)

Nomenclature and Isomeric Variations

Norursocholic acid’s systematic IUPAC designation is (4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid. The name specifies:

  • Chiral centers: Absolute configurations at C-3 (R), C-5 (S), C-7 (S), etc.
  • Ring stereochemistry: Trans fusion of rings A/B, B/C, and C/D.
  • "Nor" prefix: Denotes removal of a methylene group (-CH2-) from UDCA’s side chain [8].

Isomeric Diversity:

  • Stereoisomers: Epimerization at C-3 or C-7 yields isoforms like 3β-hydroxy-norursocholic acid (less hydrophilic) or 7α-hydroxy-norursocholic acid (structurally analogous to norchenodeoxycholic acid).
  • Conjugation Variants: Norurso forms taurine/glycine conjugates (e.g., tauro-norursocholate), altering solubility and transporter affinity [5].
  • Positional Isomers: Migration of the hydroxyl group to C-6 or C-12 produces compounds like 6α-hydroxy-norursocholic acid, which exhibit distinct receptor selectivity profiles [7].

Table 3: Nomenclature and Isomeric Forms of Norursocholic Acid

Designation TypeNameDistinctive Feature
IUPAC Systematic Name(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-methylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acidSpecifies all chiral centers and ring fusions
Common Synonym23-Norursodeoxycholic acidHighlights derivation from UDCA
Conjugated IsomerTauro-norursocholic acidTaurine amide at C-24 carboxyl
C-7 Epimer7α-Hydroxy-23-norchenodeoxycholic acidAxial 7α-OH group (cheno configuration)

Properties

CAS Number

139265-35-3

Product Name

Norursocholic acid

IUPAC Name

(3R)-3-[(5R,10S,13R,17R)-2,3,3-trihydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]butanoic acid

Molecular Formula

C23H38O5

Molecular Weight

394.5 g/mol

InChI

InChI=1S/C23H38O5/c1-13(10-20(25)26)16-6-7-17-15-5-4-14-11-23(27,28)19(24)12-22(14,3)18(15)8-9-21(16,17)2/h13-19,24,27-28H,4-12H2,1-3H3,(H,25,26)/t13-,14-,15?,16-,17?,18?,19?,21-,22+/m1/s1

InChI Key

UJNJKJCBHLCOMS-QTOAEDRXSA-N

SMILES

CC(CC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CC(C(C4)(O)O)O)C)C

Synonyms

3-(3 alpha, 7 beta, 12 alpha-trihydroxy-5 beta, 17 beta-androstan-17-yl)butanoic acid
norursocholic acid

Canonical SMILES

CC(CC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CC(C(C4)(O)O)O)C)C

Isomeric SMILES

C[C@H](CC(=O)O)[C@H]1CCC2[C@@]1(CCC3C2CC[C@H]4[C@@]3(CC(C(C4)(O)O)O)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.